molecular formula C18H18N2O4 B2492769 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922132-06-7

2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2492769
CAS No.: 922132-06-7
M. Wt: 326.352
InChI Key: GMMXGZIKVIIHGM-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound with a molecular formula of C23H20N2O4 and a molecular weight of 388.423 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting with the formation of the core benzodiazepine structure. One common synthetic route includes the following steps:

  • Formation of the Dihydrodibenzo[b,f][1,4]oxazepin-2-yl Core: : This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives.

  • Oxidation: : The formation of the oxo group at the 11-position can be achieved through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.

  • Acetylation: : Finally, the acetylation step involves reacting the compound with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert certain functional groups within the compound.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, or other strong oxidizing agents.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, or other reducing agents.

  • Substitution: : Various alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, or substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can be used to study the interactions with biological targets, such as enzymes or receptors. It may also serve as a lead compound for the development of new drugs.

Medicine

In the medical field, this compound has potential applications in the development of therapeutic agents. Its benzodiazepine structure suggests possible use in the treatment of anxiety, insomnia, or other neurological disorders.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets, such as receptors or enzymes. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dibenz[b,f][1,4]oxazepine derivatives: : These compounds share a similar core structure and may have similar biological activities.

  • Quetiapine: : A related compound used in the treatment of psychiatric disorders, which also contains a benzodiazepine-like structure.

Uniqueness

2-Ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the ethoxy and acetamide groups, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-11-17(21)19-12-8-9-15-13(10-12)18(22)20(2)14-6-4-5-7-16(14)24-15/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMXGZIKVIIHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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